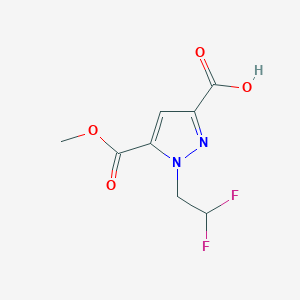

![molecular formula C14H14ClN3O2S B2936562 6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797637-26-3](/img/structure/B2936562.png)

6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

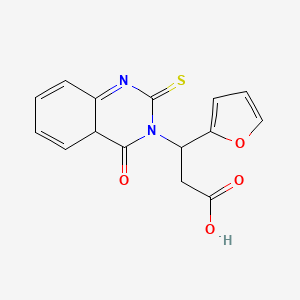

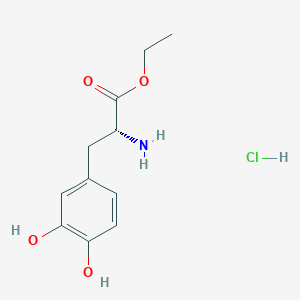

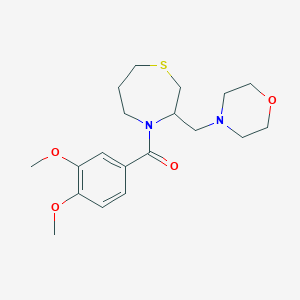

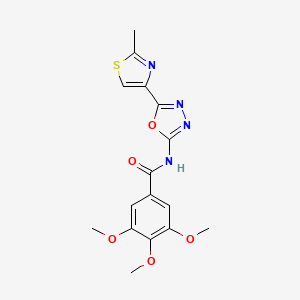

6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound that has gained attention due to its potential applications in scientific research. It is a pyridopyrimidine derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis and Interaction Patterns

Research has elucidated the crystal structures of pyrimidine derivatives, demonstrating significant interactions like hydrogen bonding. For example, a study on aminopyrimidine sulfonate/carboxylate interactions revealed the formation of hydrogen-bonded bimolecular ring motifs, showcasing the role of sulfonate groups in mimicking carboxylate anions' mode of association (Balasubramani, Muthiah, & Lynch, 2007). This insight is crucial for understanding the structural basis of the compound's interactions and potential applications in designing molecules with specific binding properties.

Antimicrobial Activities

Several studies have focused on synthesizing new tricyclic compounds, including derivatives of the 6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure, to evaluate their antimicrobial properties. Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds that exhibited significant antibacterial and antifungal activities (Mittal, Sarode & Vidyasagar, 2011). These findings highlight the potential of such compounds in developing new antimicrobial agents.

Antifungal and Antiviral Applications

Research into the synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives, including those containing sulfonamido moieties, has shown remarkable antifungal activity. El-Gaby, Gaber, Atalla, and Abd Al-Wahab (2002) demonstrated that these compounds, synthesized from N4-chloroacetylsulfanilamides, exhibited significant antifungal activity, suggesting their potential use in treating fungal infections (El-Gaby, Gaber, Atalla & Abd Al-Wahab, 2002).

Corrosion Inhibition

Pyrimidine derivatives have been investigated for their corrosion inhibition properties. Soltani et al. (2015) explored the inhibition of mild steel corrosion in acidic environments by pyrimidine-2-thione derivatives, demonstrating their effectiveness in protecting against corrosion through adsorption on the metal surface (Soltani, Behpour, Oguzie, Mahluji & Ghasemzadeh, 2015). This application is particularly relevant in industries where metal preservation is critical.

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives are crucial for understanding their chemical properties and potential applications. A study by Ajani et al. (2019) focused on the synthesis of novel pyrazole- and pyrimidine-based dihydropyrimidine-2(1H)-thione derivatives, highlighting their potential application in AIDS chemotherapy and as pharmacological agents (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku & Owoeye, 2019).

Mecanismo De Acción

Target of Action

The primary target of the compound 6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes including immune response and regulation of inflammation.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of corticosteroids, affecting their availability and activity in the body.

Biochemical Pathways

The compound likely affects the corticosteroid metabolic pathway . By inhibiting the activity of Corticosteroid 11-beta-dehydrogenase isozyme 1, it could alter the balance of active and inactive corticosteroids in the body. This could have downstream effects on processes regulated by these hormones, including immune response and inflammation.

Pharmacokinetics

Its degree of lipophilicity suggests that it could diffuse easily into cells , potentially influencing its bioavailability.

Action Environment

Environmental factors could influence the action, efficacy, and stability of this compound. For instance, its solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile suggests that it might be more effective in lipid-rich environments. Additionally, its stability at room temperature could influence its shelf-life and storage requirements.

Propiedades

IUPAC Name |

6-(3-chloro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-10-12(15)3-2-4-14(10)21(19,20)18-6-5-13-11(8-18)7-16-9-17-13/h2-4,7,9H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQPEWLSFSXXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)

![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)

![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)

![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione](/img/structure/B2936501.png)